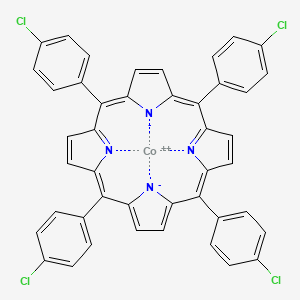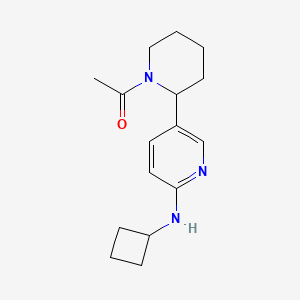![molecular formula C10H18FN B13009299 9-Fluoro-2-azaspiro[5.5]undecane](/img/structure/B13009299.png)
9-Fluoro-2-azaspiro[5.5]undecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Fluoro-2-azaspiro[5.5]undecane is a spirocyclic compound characterized by its unique structural feature, which combines the flexibility of aliphatic compounds with a limited number of degrees of freedom.
Métodos De Preparación
The synthesis of 9-Fluoro-2-azaspiro[5.5]undecane can be achieved through various synthetic routes. One common method involves the Prins cyclization reaction, which allows the construction of the spirocyclic scaffold in a single step. Another approach involves the use of olefin metathesis reaction on a Grubbs catalyst, although this method is more complex and expensive .
Análisis De Reacciones Químicas
9-Fluoro-2-azaspiro[5.5]undecane undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
9-Fluoro-2-azaspiro[5.5]undecane has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex spirocyclic compounds.
Biology: This compound has shown potential as an inhibitor of the MmpL3 protein of Mycobacterium tuberculosis, making it a promising candidate for the development of new antituberculosis drugs.
Medicine: Its unique structure allows it to interact with various biological targets, potentially leading to the development of new therapeutic agents.
Industry: It is used in the production of various chemical intermediates and fine chemicals.
Mecanismo De Acción
The mechanism of action of 9-Fluoro-2-azaspiro[5.5]undecane involves its interaction with specific molecular targets. For instance, as an inhibitor of the MmpL3 protein, it disrupts the function of this transporter protein, which is essential for the survival of Mycobacterium tuberculosis. This disruption leads to the inhibition of bacterial growth and replication.
Comparación Con Compuestos Similares
9-Fluoro-2-azaspiro[5.5]undecane can be compared with other spirocyclic compounds such as:
1-oxa-9-azaspiro[5.5]undecane: Known for its antituberculosis activity.
1,3-dioxane-1,3-dithiane spiranes: Exhibits unique stereochemistry and biological activities.
1,3-oxathiane derivatives:
The uniqueness of this compound lies in its fluorine substitution, which can enhance its biological activity and stability compared to non-fluorinated analogs.
Propiedades
Fórmula molecular |
C10H18FN |
|---|---|
Peso molecular |
171.25 g/mol |
Nombre IUPAC |
9-fluoro-2-azaspiro[5.5]undecane |
InChI |
InChI=1S/C10H18FN/c11-9-2-5-10(6-3-9)4-1-7-12-8-10/h9,12H,1-8H2 |
Clave InChI |
DNTQXWFIGPMCAF-UHFFFAOYSA-N |
SMILES canónico |
C1CC2(CCC(CC2)F)CNC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Bromo-2-methylpyrrolo[2,1-f][1,2,4]triazine](/img/structure/B13009222.png)




![rel-(1R,4R)-5-aminobicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B13009254.png)
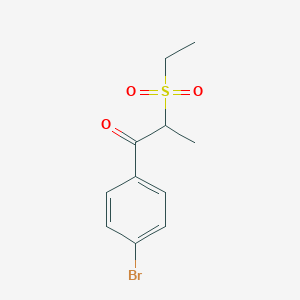
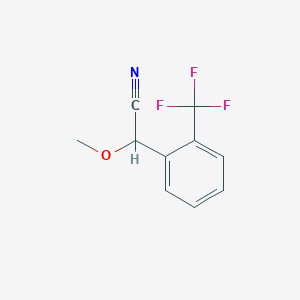

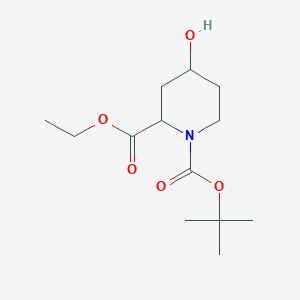
![6-(2-Methoxybenzyl)-2-(methylthio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-ol](/img/structure/B13009283.png)
